ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate
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Overview
Description
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C21H22N2O5 and a molecular weight of 382.41 g/mol . It is an intermediate in the production of SU 5402, a specific inhibitor of fibroblast growth factor receptor (FGFR) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other compounds, particularly SU 5402.
Biology: Employed in studies involving cell signaling pathways, especially those related to FGFR.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting FGFR.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate involves its role as an intermediate in the production of SU 5402, which is a specific inhibitor of FGFR . FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFR, SU 5402 can potentially modulate these processes, making it a valuable tool in research .
Comparison with Similar Compounds
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
SU 5402: The final product in the synthesis involving this compound.
Other FGFR Inhibitors: Compounds like PD173074 and AZD4547, which also inhibit FGFR but may have different chemical structures and properties.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of SU 5402, making it a crucial component in the production of this important research tool .
Properties
IUPAC Name |
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-21(26)19-12(2)13(9-10-18(24)27-3)17(22-19)11-15-14-7-5-6-8-16(14)23-20(15)25/h5-8,11,22H,4,9-10H2,1-3H3,(H,23,25)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXIRZFJURXBU-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)CCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741295 |
Source
|
Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258831-76-4 |
Source
|
Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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